2-chloro-4-cyano-benzoyl Chloride

Descripción general

Descripción

2-chloro-4-cyano-benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is a colorless to light yellow crystalline powder used in various fields such as medical research, environmental research, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyano-benzoyl chloride typically involves the chlorination of 4-cyanobenzoic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

4-cyanobenzoic acid+SOCl2→2-chloro-4-cyano-benzoyl chloride+SO2+HCl

The reaction mixture is then distilled to remove excess thionyl chloride and other by-products, yielding this compound as the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to handle the reagents and by-products efficiently. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-4-cyano-benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other electrophiles.

Common Reagents and Conditions

Amines: React with this compound to form amides under mild conditions.

Alcohols: React with the compound in the presence of a base to form esters.

Thiols: React with the compound to form thioesters.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis of Bioactive Compounds

2-Chloro-4-cyano-benzoyl chloride serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized to prepare substituted benzamides, which are often explored for their pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, the compound can be reacted with amines to yield benzamide derivatives that exhibit significant biological activity against specific targets.

Case Study: Benzamide Derivatives

A study demonstrated the synthesis of a series of benzamide derivatives using this compound. These derivatives were evaluated for their potential as anti-cancer agents, showing promising results in inhibiting tumor cell proliferation. The presence of the cyano group enhances the lipophilicity and biological activity of the resulting compounds.

Agrochemicals

Pesticide Development

In agrochemical applications, this compound is employed in the development of novel pesticides. Its ability to form reactive intermediates allows for the creation of compounds that can effectively control phytopathogenic fungi and pests.

Case Study: Fungicidal Activity

Research has indicated that compounds synthesized from this compound exhibit fungicidal properties. For example, derivatives synthesized from this compound were tested against common agricultural pathogens, demonstrating significant efficacy in controlling fungal growth.

Materials Science

Synthesis of Liquid Crystals

The compound has also been explored in materials science for its role in synthesizing liquid crystalline materials. These materials have applications in display technologies and other electronic devices due to their unique optical properties.

Case Study: Liquid Crystalline Heteroaromatic Compounds

A study highlighted the use of this compound in synthesizing new liquid crystalline heteroaromatic compounds containing five-membered isoxazole rings. The resulting materials showed favorable thermal stability and electro-optical properties suitable for display applications.

Synthetic Intermediates

Versatile Building Blocks

As a synthetic intermediate, this compound is crucial for constructing complex organic molecules. Its reactivity allows it to participate in various coupling reactions, enabling the formation of diverse chemical architectures.

| Application Area | Example Compounds | Key Properties |

|---|---|---|

| Medicinal Chemistry | Benzamide Derivatives | Anti-cancer activity |

| Agrochemicals | Pesticide Derivatives | Fungicidal efficacy |

| Materials Science | Liquid Crystalline Compounds | Optical properties |

Mecanismo De Acción

The mechanism of action of 2-chloro-4-cyano-benzoyl chloride involves its reactivity as an electrophile. The compound reacts with nucleophiles to form various derivatives, which can then interact with biological targets. For example, in the synthesis of P2X7 receptor antagonists, the compound forms a key intermediate that binds to the receptor and inhibits its activity .

Comparación Con Compuestos Similares

Similar Compounds

4-cyanobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 2-position.

2-chlorobenzoyl chloride: Similar in structure but lacks the cyano group at the 4-position.

4-chlorobenzoyl chloride: Similar in structure but lacks the cyano group at the 4-position.

Uniqueness

2-chloro-4-cyano-benzoyl chloride is unique due to the presence of both the chlorine atom at the 2-position and the cyano group at the 4-position. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Actividad Biológica

2-Chloro-4-cyano-benzoyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

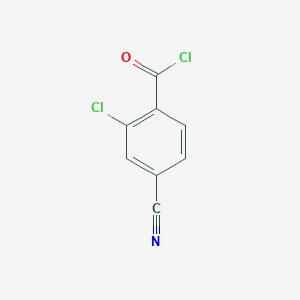

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 195.60 g/mol

The synthesis typically involves chlorination and cyanation reactions of benzoyl derivatives. The compound is synthesized by reacting 2-chloro-4-cyanobenzoic acid with thionyl chloride to yield the corresponding acyl chloride .

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating robust antibacterial activity .

| Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 8 |

| Escherichia coli | 15 | 12 |

| Pseudomonas aeruginosa | 20 | 18 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity, particularly against Candida species. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of biofilm formation .

| Fungal Strain | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Candida albicans | 22 | 24 |

| Aspergillus niger | 19 | 21 |

Anticancer Activity

Studies indicate that this compound derivatives can inhibit cancer cell proliferation. For example, compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing IC values in the nanomolar range. The proposed mechanism includes interference with tubulin polymerization, leading to apoptosis in cancer cells .

| Cell Line | IC (nM) |

|---|---|

| MCF-7 | 20 |

| PC-3 | 15 |

The biological activity of this compound is attributed to several mechanisms:

- Tubulin Inhibition : The compound disrupts microtubule dynamics, which is crucial for cell division and function .

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis through mitochondrial pathways .

- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of derivatives against multi-drug resistant strains. Results indicated that specific substitutions on the benzene ring significantly enhanced activity against resistant strains.

- Antifungal Mechanism : Another investigation focused on the antifungal properties against clinical isolates of Candida. The study revealed that the compound effectively disrupted biofilm formation and reduced virulence factors.

- Cancer Cell Studies : In vitro studies demonstrated that compounds derived from this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Propiedades

IUPAC Name |

2-chloro-4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPKWYOKCOMXLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431049 | |

| Record name | 2-chloro-4-cyano-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181074-22-6 | |

| Record name | 2-chloro-4-cyano-benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.